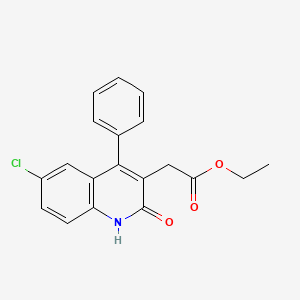

Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-2-24-17(22)11-15-18(12-6-4-3-5-7-12)14-10-13(20)8-9-16(14)21-19(15)23/h3-10H,2,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWPAJAUJAWKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate typically involves the Gould-Jacobs reaction. This reaction is a well-known method for synthesizing quinoline derivatives. The process involves the following steps:

Starting Materials: The synthesis begins with the reaction of aniline derivatives with ethyl acetoacetate.

Cyclization: The intermediate product undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.

Chlorination: The quinoline derivative is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.

Esterification: Finally, the esterification of the resulting compound with ethanol yields Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral agents.

Medicine: Due to its potential anticancer activity, it is being investigated for use in cancer therapy. It has shown promise in inhibiting the growth of certain cancer cell lines.

Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.

Pathways Involved: It interferes with the cell cycle, particularly the S phase, by inhibiting DNA synthesis. This results in the suppression of cell growth and colony formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate can be contextualized by comparing it to analogous quinoline derivatives (Table 1).

Table 1: Structural and Functional Comparison of Ethyl 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate and Related Compounds

Key Observations :

Substituent Effects on Bioactivity: The chloro group at position 6 in the target compound enhances electrophilicity, promoting interactions with cysteine residues in enzymes like kinases . In contrast, Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (73776-17-7) lacks this group, resulting in weaker target binding . The phenyl group at position 4 contributes to π-π stacking interactions with aromatic residues in proteins, a feature absent in Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate (647836-42-8), which instead has a flexible butanoate chain .

Ester vs. Carboxylic Acid :

- The ethyl ester in the target compound improves membrane permeability compared to its carboxylic acid analog (L018772), which is more polar and less bioavailable . However, the acid form exhibits higher reactivity in coupling reactions for prodrug synthesis.

Crystallographic Insights: Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate () shares a similar esterified backbone but includes a hydroxyl group at position 4. This substitution reduces steric hindrance, facilitating crystallographic studies using SHELX programs .

Similarity Scores: The high similarity score (0.95) of Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate (647836-42-8) reflects its conserved quinolinone core but highlights functional divergence due to the extended alkyl chain .

Biological Activity

Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a synthetic organic compound belonging to the quinoline derivative class. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate typically involves the Gould-Jacobs reaction. This process includes several steps:

- Starting Materials : Aniline derivatives react with ethyl acetoacetate.

- Cyclization : An intermediate undergoes cyclization with a catalyst (e.g., polyphosphoric acid) to form the quinoline ring.

- Chlorination : The quinoline derivative is chlorinated to introduce a chlorine atom at the 6-position.

- Esterification : The final esterification with ethanol yields the desired compound.

| Property | Value |

|---|---|

| Molecular Formula | C19H16ClNO3 |

| Molecular Weight | 373.86 g/mol |

| LogP | 3.8271 |

| Polar Surface Area | 45.994 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate exhibits its biological activity through interactions with specific molecular targets involved in cellular processes:

- Inhibition of DNA Synthesis : The compound interferes with enzymes responsible for DNA synthesis and repair, leading to inhibited cell proliferation.

- Cell Cycle Interference : It primarily affects the S phase of the cell cycle, resulting in suppressed cell growth and colony formation.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising antimicrobial and antiviral properties:

- Antimicrobial Activity : Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has demonstrated effectiveness against various bacterial strains, suggesting its potential as a new antibiotic agent.

Anticancer Potential

The compound has shown potential in cancer therapy:

- Inhibition of Cancer Cell Lines : Studies have reported that Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate inhibits the growth of specific cancer cell lines, indicating its potential as an anticancer drug.

Study on Anticancer Activity

A recent study investigated the effects of Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent anticancer activity.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.